Norendoxifen
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Overview
Description
Norendoxifen, also known as 4-hydroxy-N,N-didesmethyltamoxifen, is a nonsteroidal aromatase inhibitor that is an active metabolite of tamoxifen, a widely used drug in the treatment of estrogen receptor-positive breast cancer. Unlike tamoxifen, which acts as a selective estrogen receptor modulator (SERM), this compound functions primarily as a competitive inhibitor of aromatase, an enzyme crucial for estrogen biosynthesis. This unique mechanism allows this compound to effectively reduce estrogen levels, which is beneficial in treating hormone-sensitive cancers. Research has shown that this compound exhibits a high potency with a Ki value of 35 nM, making it a promising candidate for further development as a therapeutic agent. Additionally, studies indicate that this compound may have fewer side effects compared to traditional aromatase inhibitors, potentially improving patient outcomes. The exploration of this compound and its analogs could lead to new treatments that harness its dual action as both an aromatase inhibitor and a modulator of estrogen receptors.
Preparation Methods
Overview of Norendoxifen Preparation
The preparation of this compound is a critical process that requires careful consideration of various factors. The synthesis typically involves multiple steps, starting from tamoxifen, and includes demethylation and hydroxylation reactions. Proper preparation methods are essential to ensure the purity and efficacy of the final product.
Starting Materials for this compound Preparation
The primary starting material for this compound synthesis is tamoxifen. Other key precursors and reagents may include:
4,4′-dihydroxybenzophenone
Propiophenone
2-iodoacetamide
Lithium aluminum hydride
Quality control of these starting materials is crucial for successful synthesis[“].
Common Preparation of this compound
McMurry Coupling Reaction
The McMurry coupling reaction is a fundamental step in this compound synthesis. This reaction involves the coupling of 4,4′-dihydroxybenzophenone with propiophenone to form a diphenol intermediate[“].
Alkylation and Reduction Processes
Following the McMurry coupling, the diphenol undergoes monoalkylation with 2-iodoacetamide in the presence of potassium carbonate. The resulting amide is then reduced using lithium aluminum hydride to produce this compound[“].
Isomerization Techniques
The synthesis of this compound often results in a mixture of E and Z isomers. Specific techniques can be employed to isolate or enrich particular isomers[“].
Step-by-Step this compound Preparation Process
McMurry coupling of 4,4′-dihydroxybenzophenone with propiophenone to form diphenol.
Monoalkylation of diphenol with 2-iodoacetamide.
Reduction of the amide using lithium aluminum hydride.
Isomer separation or enrichment, if required.
Advanced Techniques in this compound Preparation
Stereospecific synthesis can be employed to produce specific isomers of this compound. For example, a method has been developed to synthesize (E)-norendoxifen with high stereoselectivity[“].
Chemical Reactions Analysis
Structural Characteristics of Norendoxifen
This compound's molecular structure plays a crucial role in its biological activity. The compound exists in two primary isomeric forms: (E)-norendoxifen and (Z)-norendoxifen. These isomers have different spatial arrangements of atoms around the central double bond, leading to variations in their chemical and biological properties[“].
Key functional groups in this compound include:
A phenolic hydroxyl group
An ether oxygen
A terminal amino group
Chemical Reactions of this compound
Aromatase Inhibition Mechanism
This compound exhibits significant biological activity as an aromatase inhibitor, with a reported inhibition constant (Ki) of 35 nM. It functions by binding to the active site of aromatase, disrupting estrogen synthesis which is crucial for the growth of certain breast cancers[“].
The (E)-norendoxifen isomer is approximately 10 times more potent than the (Z)-isomer in inhibiting aromatase. This difference in potency is likely due to the spatial arrangement of the functional groups, allowing for better interaction with the aromatase enzyme's active site.
Estrogen Receptor Interactions
In addition to its aromatase inhibitory activity, this compound also binds to estrogen receptors (ER-α and ER-β). This dual action makes this compound unique among breast cancer therapeutics.
Interestingly, the (Z)-norendoxifen isomer shows slightly better binding affinity toward ER-α and ER-β than the (E)-isomer. This differential activity between aromatase inhibition and estrogen receptor binding for the two isomers highlights the complex structure-activity relationships of this compound[“].
Metabolic Pathways
This compound is a metabolite of tamoxifen, formed through the action of various cytochrome P450 enzymes. The primary enzymes involved in this metabolic pathway include CYP3A5 and CYP2D6, with minor contributions from CYP1A2, CYP3A2, CYP2C9, and CYP2C19[“].
Analytical Techniques for this compound
Several analytical techniques are employed to study this compound:
High-Performance Liquid Chromatography (HPLC)
HPLC is used in combination with mass spectrometry (MS) for the quantification of this compound in biological samples. This technique allows for the separation and detection of this compound and its isomers with high sensitivity and specificity[“].
Mass Spectrometry (MS)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for the identification and quantification of this compound. It provides detailed structural information and can detect very low concentrations of the compound[“].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, especially NOE NMR, is used to confirm the stereochemistry of this compound isomers. This technique provides valuable information about the spatial arrangement of atoms in the molecule[“].
This compound Analogues
Research has led to the development of several this compound analogues:
4'-Hydroxythis compound
4'-Hydroxythis compound has shown enhanced potency against aromatase and improved affinity for estrogen receptors compared to this compound. This analogue represents a promising lead for further development of dual AI/SERM agents[“].
Fluorinated Analogues
Fluorinated analogues of this compound have been synthesized to explore potential improvements in metabolic stability and biological activity. These modifications can alter the compound's pharmacokinetic properties and potency.
Scientific Research Applications
Aromatase Inhibitory Activity
Studies have demonstrated that norendoxifen is a potent inhibitor of aromatase, an enzyme crucial in the biosynthesis of estrogen. This property makes it particularly interesting for breast cancer research, where reducing estrogen production is a key therapeutic strategy[“].
Estrogen Receptor Modulatory Effects
In addition to its aromatase inhibition, this compound has been found to modulate estrogen receptors. This dual action sets it apart from many other compounds and opens up new avenues for research in hormone-dependent cancers[“].
Research Applications in Breast Cancer Studies
This compound has shown significant promise in breast cancer research, with several studies exploring its potential as a novel therapeutic agent[“].
Potential as a Novel Therapeutic Agent
Researchers have investigated this compound's efficacy in inhibiting breast cancer cell growth, both in vitro and in vivo. Its dual-action mechanism suggests it could be more effective than single-action drugs in certain contexts[“].
Investigations into Efficacy Compared to Existing Treatments
Comparative studies have been conducted to evaluate this compound's performance against established breast cancer treatments. These studies aim to determine whether this compound could offer advantages over current therapies[“].
Studies on Combination Therapies
The potential of this compound in combination with other anticancer agents is an active area of research. Scientists are exploring whether such combinations could enhance treatment efficacy or reduce side effects[“].
This compound in Pharmacokinetic Research
Understanding the pharmacokinetics of this compound is crucial for its development as a potential therapeutic agent.
Absorption and Distribution Studies
Researchers have conducted studies to determine how this compound is absorbed and distributed in the body. This information is vital for optimizing drug delivery and understanding its potential effects[“].
Metabolism and Excretion Investigations
Investigations into how this compound is metabolized and excreted provide valuable insights into its duration of action and potential for drug interactions[“].
Molecular Modeling and Structure-Activity Relationships
Advanced computational techniques have been employed to study this compound at the molecular level[“].
Computational Studies on this compound Binding
Molecular modeling has been used to predict and understand how this compound interacts with its target proteins, such as aromatase and estrogen receptors.
Design of this compound Analogues
Structure-activity relationship studies have led to the design of this compound analogues, aiming to enhance its beneficial properties or reduce potential side effects.
This compound in Drug Development Research
The unique properties of this compound have made it a valuable compound in drug development research[“].
Lead Compound for New Anticancer Agents
This compound serves as a lead compound in the development of new anticancer agents, particularly for hormone-dependent cancers[“].
Mechanism of Action
Dual Mechanism of Action of Norendoxifen
Aromatase Inhibition
This compound acts as a potent competitive inhibitor of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. Studies have shown that this compound inhibits recombinant aromatase with a Ki of 35 nM, making it a highly effective aromatase inhibitor[“].
Estrogen Receptor Modulation
In addition to its aromatase inhibitory activity, this compound also functions as an estrogen receptor modulator. It has demonstrated high affinity for both estrogen receptor-α (ER-α) and estrogen receptor-β (ER-β), contributing to its potential efficacy in breast cancer treatment[“].
Aromatase Inhibition by this compound
Competitive Inhibition of Aromatase Enzyme
This compound competitively binds to the active site of the aromatase enzyme, preventing the conversion of androgens to estrogens. This inhibition is crucial in reducing estrogen levels, particularly in postmenopausal women with hormone-dependent breast cancer[“].
Binding to the Active Site of Aromatase
Molecular modeling studies have provided insights into how this compound interacts with the aromatase enzyme. The phenolic hydroxyl group of this compound forms a hydrogen bond with the backbone carbonyl group of Leu372 in the aromatase active site. Additionally, the ether oxygen forms a hydrogen bond with the side chain hydroxyl group of Ser478[“].
Effect on Estrogen Biosynthesis
By inhibiting aromatase, this compound effectively reduces the biosynthesis of estrogen. This mechanism is particularly important in postmenopausal women, where aromatase in peripheral tissues is the primary source of estrogen production[“].
Estrogen Receptor Modulation by this compound
Binding to Estrogen Receptors (ER-α and ER-β)
This compound exhibits high affinity for both ER-α and ER-β. Studies have shown that the Z-isomer of this compound has EC50 values of 17 nM for ER-α and 27.5 nM for ER-β, while the E-isomer has EC50 values of 58.7 nM for ER-α and 78.5 nM for ER-β[“].
Structural Basis for ER Binding
The structural features of this compound, particularly its triphenylethylene core, contribute to its ability to bind to estrogen receptors. This binding can lead to modulation of estrogen-dependent gene expression[“].
Comparison of E- and Z-isomers in ER Modulation
Research has shown that the Z-isomer of this compound generally has slightly better binding affinity towards ER-α and ER-β compared to the E-isomer. This difference in isomer activity is an important consideration in understanding this compound's overall effects7.
Molecular Interactions of this compound
Key Amino Acid Interactions in Aromatase Binding
Molecular modeling studies have revealed that the amino group of this compound forms a dual interaction with Asp309 in the aromatase active site, involving both a hydrogen bond and a salt bridge. This interaction is crucial for its aromatase inhibitory activity[“].
Critical Residues Involved in Estrogen Receptor Binding
While specific details of this compound's binding to estrogen receptors are still being elucidated, it is likely that key residues involved in tamoxifen binding, such as Glu353 and Arg394, also play a role in this compound's interaction with ERs[“].
Role of Hydroxyl Groups in Binding Affinity
The hydroxyl groups in this compound's structure play a significant role in its binding affinity to both aromatase and estrogen receptors. Modifications to these groups can significantly affect the compound's potency and selectivity4.
Comparison with Similar Compounds
Norendoxifen vs. Tamoxifen
Structural Differences
While this compound and tamoxifen share a similar triphenylethylene core structure, this compound differs in having a hydroxyl group at the 4-position and lacking the dimethylaminoethoxy side chain of tamoxifen. These structural differences contribute to their distinct pharmacological profiles[“].
Mechanism Comparison
Tamoxifen primarily acts as a selective estrogen receptor modulator (SERM), while this compound exhibits dual action as both an aromatase inhibitor and an estrogen receptor modulator. This dual mechanism potentially offers this compound a broader range of therapeutic effects[“].
Efficacy in Aromatase Inhibition
This compound has demonstrated superior aromatase inhibition compared to tamoxifen, with studies showing it to be a potent competitive inhibitor of aromatase with a Ki of 35 nM. Tamoxifen, in contrast, has minimal direct effect on aromatase activity.
This compound vs. Other Tamoxifen Metabolites
Comparison with Endoxifen
Endoxifen, another active metabolite of tamoxifen, shares some structural similarities with this compound. However, this compound has shown superior aromatase inhibition compared to endoxifen, while both compounds exhibit potent estrogen receptor modulation[“].
Comparison with 4-Hydroxytamoxifen
4-Hydroxytamoxifen is known for its high affinity for estrogen receptors. While this compound also binds to estrogen receptors, its additional aromatase inhibitory activity sets it apart from 4-hydroxytamoxifen.
Relative Potencies in Aromatase Inhibition
Studies have shown that this compound is significantly more potent as an aromatase inhibitor compared to other tamoxifen metabolites, including endoxifen and 4-hydroxytamoxifen[“].
This compound vs. Aromatase Inhibitors
Comparison with Anastrozole
Anastrozole is a non-steroidal aromatase inhibitor widely used in breast cancer treatment. While both compounds inhibit aromatase, this compound's additional estrogen receptor modulation activity distinguishes it from anastrozole[“].
Comparison with Letrozole
Letrozole, another potent aromatase inhibitor, shares similarities with this compound in terms of aromatase inhibition. However, this compound's dual mechanism potentially offers advantages in certain treatment scenarios.
Selectivity for Aromatase
This compound has shown high selectivity for aromatase compared to other cytochrome P450 enzymes, a characteristic it shares with established aromatase inhibitors like anastrozole and letrozole.
This compound vs. Selective Estrogen Receptor Modulators (SERMs)
Comparison with Raloxifene
Raloxifene, a well-known SERM, primarily acts on estrogen receptors. This compound's additional aromatase inhibition activity sets it apart from traditional SERMs like raloxifene[“].
Estrogen Receptor Binding Affinities
Studies have shown that this compound exhibits high binding affinity for both ERα and ERβ, comparable to other SERMs. However, its dual action mechanism potentially offers a more comprehensive approach to hormone-dependent cancer treatment.
Common Problem
How is norendoxifen different from tamoxifen?
This compound is an active metabolite of tamoxifen. Unlike tamoxifen, which is a selective estrogen receptor modulator (SERM), this compound acts as a potent aromatase inhibitor[“].
Why is stereospecific synthesis important for this compound?
Stereospecific synthesis is important because the E and Z isomers of this compound can have different biological activities and properties[“].
How can the purity of prepared this compound be assessed?
The purity of this compound can be assessed using analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
How does this compound work?
This compound works through a dual mechanism, inhibiting the aromatase enzyme to reduce estrogen production and modulating estrogen receptors[“].
How does this compound affect estrogen levels?
This compound reduces estrogen levels by inhibiting the aromatase enzyme, which is responsible for estrogen biosynthesis[“].
What is the difference between E- and Z-Norendoxifen?
E-norendoxifen is generally more potent as an aromatase inhibitor, while Z-norendoxifen typically shows slightly higher affinity for estrogen receptors[“].
Is this compound more effective than other aromatase inhibitors?
While this compound shows potent aromatase inhibition, more clinical studies are needed to definitively compare its efficacy to established aromatase inhibitors.
How does this compound's dual action compare to single-action drugs?
This compound's dual action potentially offers a more comprehensive approach to hormone-dependent cancer treatment compared to single-action drugs.
What are the main differences between this compound and Endoxifen?
While both are tamoxifen metabolites, this compound shows superior aromatase inhibition compared to endoxifen, though both exhibit potent estrogen receptor modulation.
What makes this compound unique compared to other breast cancer drugs?
This compound's dual action as both an aromatase inhibitor and estrogen receptor modulator sets it apart from single-action drugs.
How does this compound's dual action compare to single-action drugs?
This compound's dual action potentially offers a more comprehensive approach to hormone-dependent cancer treatment compared to single-action drugs.
What are the main differences between this compound and Endoxifen?
While both are tamoxifen metabolites, this compound shows superior aromatase inhibition compared to endoxifen, though both exhibit potent estrogen receptor modulation[“].
Properties
CAS No. |
1308808-22-1 |
---|---|
Molecular Formula |
C24H25NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |
InChI Key |
YCQBLTPGQSYLHD-VHXPQNKSSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
Origin of Product |
United States |
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